molecular formula C13H22F3N3O2S B6703740 N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide

N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide

Cat. No.: B6703740
M. Wt: 341.40 g/mol
InChI Key: MLXKYYAGVMJGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group, a sulfonamide group, and a cyanopropyl group

Properties

IUPAC Name

N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3N3O2S/c1-10(5-7-17)18(4)22(20,21)19-8-6-11(13(14,15)16)12(2,3)9-19/h10-11H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXKYYAGVMJGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)S(=O)(=O)N1CCC(C(C1)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Sulfonamide Formation: The sulfonamide group is typically introduced through a reaction between the piperidine derivative and a sulfonyl chloride.

    Cyanopropyl Group Addition: The cyanopropyl group can be added through a nucleophilic substitution reaction using a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the cyanopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or other electrophiles/nucleophiles can be used under appropriate conditions (e.g., solvent, temperature).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanopropan-2-yl)-N,3,3-trimethylpiperidine-1-sulfonamide: Lacks the trifluoromethyl group.

    N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-methylpiperidine-1-sulfonamide: Has a methyl group instead of a trifluoromethyl group.

    N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(chloromethyl)piperidine-1-sulfonamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(1-cyanopropan-2-yl)-N,3,3-trimethyl-4-(trifluoromethyl)piperidine-1-sulfonamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds without this group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.